2-methoxy-N-phenylbenzamide
Overview
Description
2-methoxy-N-phenylbenzamide is a derivative of benzamide, characterized by the presence of a methoxy group attached to the benzene ring and an amide linkage to a phenyl group. This compound is known for its white crystalline solid form and has a molecular weight of 227.26 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-phenylbenzamide typically involves the condensation of 2-methoxybenzoic acid with aniline. One common method is the direct amidation reaction, where the carboxylic acid and amine are reacted in the presence of a dehydrating agent such as titanium tetrachloride (TiCl4) in pyridine at elevated temperatures (around 85°C) . This method provides moderate to excellent yields and high purity of the amide product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar amidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of catalysts such as boronic acids and esters, along with Lewis acid metal complexes, can facilitate the direct amidation of carboxylic acids with amines .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2-methoxy-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: Studied for its potential antiviral properties, particularly against Enterovirus 71.
Medicine: Investigated for its potential use as a corrosion inhibitor for mild steel in acidic conditions.
Industry: Utilized in the development of new materials and as a catalyst in oxidative cross-coupling reactions.
Mechanism of Action
The mechanism of action of 2-methoxy-N-phenylbenzamide involves its interaction with molecular targets and pathways. For instance, its antiviral activity against Enterovirus 71 is attributed to its ability to inhibit viral replication by interfering with the viral RNA polymerase . Additionally, its role as a corrosion inhibitor is linked to its ability to form a protective layer on the metal surface, preventing oxidation and corrosion.
Comparison with Similar Compounds
Similar Compounds
N-phenylbenzamide: Lacks the methoxy group, making it less reactive in certain chemical reactions.
2-methoxy-N-methyl-N-phenylbenzamide: Contains an additional methyl group on the nitrogen, altering its chemical properties and reactivity.
3-amino-N-(4-bromophenyl)-4-methoxybenzamide: Contains additional substituents, enhancing its antiviral activity.
Uniqueness
2-methoxy-N-phenylbenzamide is unique due to the presence of the methoxy group, which influences its chemical reactivity and potential applications. This structural feature allows it to participate in specific reactions and enhances its effectiveness in various scientific and industrial applications.
Properties
IUPAC Name |
2-methoxy-N-phenylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-13-10-6-5-9-12(13)14(16)15-11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGWIZIPFZROQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355065 | |
Record name | 2-methoxy-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6833-21-2 | |
Record name | 2-methoxy-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.